3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid

Descripción general

Descripción

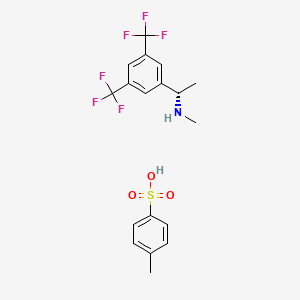

“3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It is a powder form substance and has a molecular weight of 274.29 .

Molecular Structure Analysis

The IUPAC name of this compound is 3-[(3,4-dimethoxyphenyl)sulfonyl]propanoic acid . The InChI code is 1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis

This compound is a powder form substance . It has a molecular weight of 274.29 . The storage temperature is room temperature .Aplicaciones Científicas De Investigación

Cancer Therapeutic Development

3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid has been studied for its potential in cancer treatment. A related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, has shown promise as a small molecule inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway, which is implicated in tumor growth. Modifications to this compound, including the incorporation of a 3,4-dimethoxybenzenesulfonyl group, have demonstrated strong inhibitory effects, highlighting its potential in cancer therapeutic development (Mun et al., 2012).

Chemical Reaction Studies

The compound has been studied in the context of solvolysis reactions. Specifically, 3,4-dimethoxybenzenesulfonyl chloride (DSC) undergoes solvolysis in various solvents. The kinetic solvent isotope effects and product selectivities of these reactions provide insights into the mechanisms of solvolysis and the influence of solvent polarity (Koo et al., 2007).

Synthetic Organic Chemistry

This compound and its derivatives are significant in synthetic organic chemistry. For example, 3-(aminothiocarbonylthio)propanoic acids, intermediates in synthesizing biologically active compounds, can be synthesized using a related method (Orlinskii, 1996). Additionally, the preparation of 3,4-dimethoxyphenylacetic acid, related to the queried compound, involves Friedel-Crafts reactions highlighting its utility in preparative organic chemistry (Zhu Jintao, 2010).

Safety and Hazards

The safety information available indicates that this compound has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary target of 3-(3,4-Dimethoxybenzenesulfonyl)propanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.

Mode of Action

It is known to interact with its target enzyme, potentially altering its function . The changes resulting from this interaction could affect various biological processes, including amino acid metabolism.

Biochemical Pathways

Given its target, it is likely to influence pathways related to the metabolism of aromatic amino acids . The downstream effects of these changes could have significant impacts on cellular function and overall organism health.

Result of Action

Given its interaction with Aromatic-amino-acid aminotransferase, it may influence the levels and activity of aromatic amino acids within the cell . This could have various downstream effects, potentially influencing protein synthesis and other cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its target and carries out its function . .

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O6S/c1-16-9-4-3-8(7-10(9)17-2)18(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIPGZIRGLRBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B3070061.png)